molecular formula C25H40N2O3 B069775 Pactimibe CAS No. 189198-30-9

Pactimibe

货号: B069775
CAS 编号: 189198-30-9
分子量: 416.6 g/mol
InChI 键: TXIIZHHIOHVWJD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

派克替米贝可以通过一系列化学反应合成,这些反应涉及形成吲哚啉环结构。合成路线通常包括以下步骤:

工业生产方法

派克替米贝的工业生产涉及扩大上述合成路线的规模。 该工艺针对高产率和高纯度进行了优化,并包括严格的质量控制措施以确保最终产品的稳定性 .

化学反应分析

反应类型

派克替米贝经历了几种类型的化学反应,包括:

常用试剂和条件

主要形成的产物

这些反应形成的主要产物包括各种氧化和还原代谢物,以及派克替米贝的取代衍生物 .

科学研究应用

Clinical Trials

Pactimibe has undergone several clinical trials to evaluate its efficacy in reducing atherosclerosis. Notably:

  • CAPTIVATE Trial : This trial aimed to assess the efficacy of this compound in patients with familial hypercholesterolemia. Despite initial hopes, the trial was terminated early due to disappointing results; maximum carotid intima-media thickness measurements showed no treatment effect, and some patients experienced increased carotid thickness .
  • ACTIVATE Study : Similar to CAPTIVATE, this study also failed to meet its primary endpoint, leading to questions about the safety and effectiveness of ACAT inhibition as a therapeutic strategy for atherosclerosis .

Case Studies

Several case studies have highlighted the potential applications and limitations of this compound:

  • Animal Models : In studies involving hamsters and monkeys, this compound was found to significantly lower serum cholesterol levels without adversely affecting non-high-density lipoprotein cholesterol levels . These findings suggest that this compound may have a role in managing dyslipidemia.
  • Histological Analysis : Immunohistochemical analyses from animal studies indicated that this compound treatment led to reduced macrophage infiltration and decreased expression of matrix metalloproteinases (MMPs) in atherosclerotic plaques. This suggests that this compound may not only lower cholesterol but also stabilize plaques by reducing inflammation .

Summary of Research Findings

Study TypeFindingsReference
Animal StudiesSignificant reduction in serum cholesterol; enhanced plaque stability
Clinical TrialsCAPTIVATE and ACTIVATE trials failed to show significant efficacy in humans
Mechanistic StudiesInhibition of cholesterol absorption and reduction of cholesteryl ester formation

作用机制

派克替米贝通过抑制酰基辅酶 A: 胆固醇酰基转移酶 (ACAT) 酶发挥作用。这种抑制减少了胆固醇的酯化,导致胆固醇酯的形成减少。 结果,巨噬细胞和动脉粥样硬化斑块中胆固醇的积累减少 . 派克替米贝的分子靶点包括 ACAT-1 和 ACAT-2,它们参与不同组织中的胆固醇代谢 .

生物活性

Pactimibe, also known as CS-505, is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. This compound has been investigated primarily for its potential in managing atherosclerosis and related cardiovascular diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, clinical trial outcomes, and comparative studies.

This compound functions by inhibiting both ACAT-1 and ACAT-2 enzymes, which play crucial roles in cholesterol esterification and absorption. The inhibition of these enzymes leads to reduced cholesterol accumulation in macrophages and other cells, thereby potentially stabilizing atherosclerotic plaques and reducing the progression of atherosclerosis. The compound also lowers plasma cholesterol levels, contributing to its anti-atherogenic effects.

Clinical Trials and Efficacy

This compound has been evaluated in several clinical trials to assess its efficacy in reducing atherosclerosis progression. Notably, the Carotid Atherosclerosis Progression Trial Investigating Vascular ACAT Inhibition Treatment Effects (CAPTIVATE) was a significant study that included 892 patients with familial hypercholesterolemia. The trial aimed to determine the effect of this compound on carotid intima-media thickness (CIMT) compared to placebo.

Key Findings from CAPTIVATE Trial:

  • Study Design : Randomized, double-blind, placebo-controlled.
  • Duration : Follow-up for 15 months before premature termination due to lack of efficacy.
  • Results :
    • After 6 months, LDL cholesterol increased by 7.3% in the this compound group compared to 1.4% in placebo (P = .001).
    • Maximum CIMT measurements showed no significant difference between groups (difference = 0.004 mm; P = .64).
    • Mean CIMT increased by 0.014 mm in the this compound group (P = .04).
    • Major cardiovascular events were more frequent in the this compound group (10/443) compared to placebo .

The study concluded that while this compound did not demonstrate efficacy in preventing atherosclerosis progression, it did affect lipid profiles negatively.

Comparative Studies

In animal models, this compound has shown varying degrees of effectiveness. In studies involving apolipoprotein E-deficient mice:

  • Early Lesion Model : this compound treatment resulted in a significant reduction of atherosclerotic lesions compared to controls.
  • Advanced Lesion Model : A notable reduction in lesion size was observed with this compound compared to other treatments like avasimibe .

These findings suggest that while this compound may exhibit anti-atherosclerotic properties in preclinical models, its translation into human clinical efficacy remains questionable.

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Type Effect Mechanism
ACAT InhibitionReduces cholesterol accumulationDirect inhibition of ACAT-1 and ACAT-2
Lipid Profile AlterationIncreased LDL levelsModulation of lipid metabolism
Atherosclerosis ProgressionNo significant effect observed in humansLack of efficacy demonstrated in trials
Cardiovascular EventsHigher incidence in treated groupsPotential plaque destabilization

属性

IUPAC Name

2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N2O3/c1-7-8-9-10-11-12-14-27-15-13-19-17(2)20(16-21(28)29)18(3)22(23(19)27)26-24(30)25(4,5)6/h7-16H2,1-6H3,(H,26,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIIZHHIOHVWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172315
Record name Pactimibe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189198-30-9
Record name Pactimibe [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189198309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pactimibe
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12971
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pactimibe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PACTIMIBE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D874R9PZ9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

N-(1-octyl-5-ethoxycarboxymethyl-4,6-dimethylindolin-7-yl)-2,2-dimethylpropanamide (3.5 g) was dissolved in EtOH (50 ml) and a solution of NaOH (1.6 g) in water (20 ml) was added, which was followed by stirring at 60° C. for 1 hr. EtOH was evaporated under reduced pressure. The residue was dissolved in water (20 ml) and the mixture was washed with AcOEt (20 ml). The aqueous layer was neutralized with 2N-hydrochloric acid and extracted with AcOEt (50 ml). The AcOEt layer was washed with saturated brine and dried over anhydrous sodium sulfate. AcOEt was evaporated under reduced pressure to give 2.4 g of the title compound.
Name
N-(1-octyl-5-ethoxycarboxymethyl-4,6-dimethylindolin-7-yl)-2,2-dimethylpropanamide
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-(1-Octyl-5-ethoxycarbonylmethyl-4,6-dimethylindolin-7-yl)-2,2-dimethylpropanamide (3.5 g) was dissolved in EtOH (50 ml) and a solution of NaOH (1.6 g) in water (20 ml) was added, which was followed by stirring at 60° C. for 1 hr. EtOH was evaporated under reduced pressure. The residue was dissolved in water (20 ml) and the mixture was washed with AcOEt (20 ml). The aqueous layer was neutralized with 2N-hydrochloric acid and extracted with AcOEt (50 ml). The AcOEt layer was washed with saturated brine and dried over anhydrous sodium sulfate. AcOEt was evaporated under reduced pressure to give 2.4 g of the title compound.
Name
N-(1-Octyl-5-ethoxycarbonylmethyl-4,6-dimethylindolin-7-yl)-2,2-dimethylpropanamide
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pactimibe
Reactant of Route 2
Reactant of Route 2
Pactimibe
Reactant of Route 3
Pactimibe
Reactant of Route 4
Pactimibe
Reactant of Route 5
Pactimibe
Reactant of Route 6
Pactimibe

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。